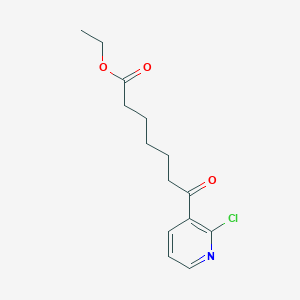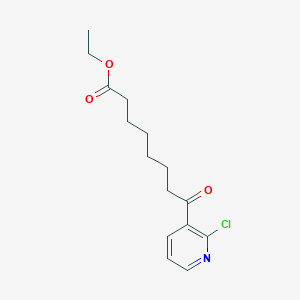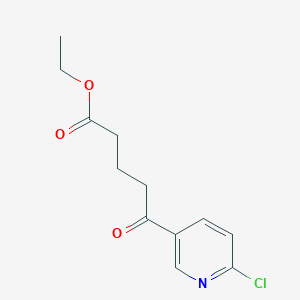
2-(3-Trifluoromethylbenzoyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(3-Trifluoromethylbenzoyl)pyridine” is a chemical compound with the molecular formula C13H8F3NO . It is characterized by the presence of a pyridine ring and a trifluoromethyl group .
Synthesis Analysis
Trifluoromethylpyridine (TFMP) derivatives, which include “2-(3-Trifluoromethylbenzoyl)pyridine”, are synthesized through various methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
Molecular Structure Analysis
The molecular structure of “2-(3-Trifluoromethylbenzoyl)pyridine” consists of a pyridine ring and a trifluoromethyl group . The average mass of the molecule is 251.204 Da .
Aplicaciones Científicas De Investigación
Agrochemicals
2-(3-Trifluoromethylbenzoyl)pyridine: derivatives are extensively used in the agrochemical industry. They serve as key structural motifs in active ingredients for pesticides. For instance, they are crucial in the synthesis of compounds like fluazifop-butyl, which was the first derivative introduced to the market. The trifluoromethyl group (TFM) enhances the biological activity of these compounds due to its unique physicochemical properties .
Pharmaceuticals
In the pharmaceutical sector, TFM derivatives, including 2-(3-Trifluoromethylbenzoyl)pyridine , have been incorporated into several drugs. These compounds have been found to exhibit significant biological activities, which can be attributed to the combination of the fluorine atom’s properties and the pyridine moiety’s characteristics. They are used in medications that have received market approval and many more are undergoing clinical trials .
Animal Health Products
Similar to their use in human pharmaceuticals, TFM derivatives are also employed in veterinary medicine. They contribute to the development of treatments for animals, enhancing the effectiveness of veterinary drugs .
Synthesis of Intermediates
The compound is used in the synthesis of intermediates that are pivotal in creating various agrochemical and pharmaceutical products. The synthesis process often involves vapor-phase reactions and other complex chemical processes to yield the desired intermediates .
Crop Protection
The derivatives of 2-(3-Trifluoromethylbenzoyl)pyridine play a significant role in crop protection. They are involved in the development of novel pesticides that protect crops from pests and diseases, thereby improving crop yield and quality .
Biological Research
In biological research, these derivatives are used to study cell proliferation, apoptosis, motility, and cell invasion. They are also involved in research on glucose metabolism, as they can be part of compounds that interact with enzymes like PI3Ks .
Direcciones Futuras
The demand for TFMP derivatives, including “2-(3-Trifluoromethylbenzoyl)pyridine”, has been increasing steadily over the years . They are key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of TFMP will be discovered in the future .
Mecanismo De Acción
Target of Action
It is known that trifluoromethylated compounds often interact with various enzymes and receptors in the body, which could potentially be the targets of this compound .
Mode of Action
Trifluoromethylated compounds are known to interact with their targets in a variety of ways, often leading to changes in the function of the target .
Biochemical Pathways
Trifluoromethylated compounds are known to influence a variety of biochemical pathways, depending on their specific targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(3-Trifluoromethylbenzoyl)pyridine . These factors could include pH, temperature, and the presence of other compounds.
Propiedades
IUPAC Name |
pyridin-2-yl-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO/c14-13(15,16)10-5-3-4-9(8-10)12(18)11-6-1-2-7-17-11/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTAZWNLGPDDDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641998 |
Source


|
| Record name | (Pyridin-2-yl)[3-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Trifluoromethylbenzoyl)pyridine | |
CAS RN |
27693-47-6 |
Source


|
| Record name | 2-Pyridinyl[3-(trifluoromethyl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27693-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Pyridin-2-yl)[3-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














